molecular formula C20H17N3O4S B11487120 Ethyl 5'-amino-6'-cyano-1,2'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate

Ethyl 5'-amino-6'-cyano-1,2'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate

Cat. No.: B11487120
M. Wt: 395.4 g/mol
InChI Key: IHTOBSIWBJQHML-UHFFFAOYSA-N
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Description

Ethyl 5’-amino-6’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs

Preparation Methods

The synthesis of Ethyl 5’-amino-6’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate involves multiple steps. One common synthetic route includes the reaction of diethyloxalacetate sodium salt with aromatic aldehydes, hydrazine hydrate, and malononitrile in the presence of acetic acid . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Ethyl 5’-amino-6’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions under appropriate conditions, leading to the formation of additional ring systems.

Scientific Research Applications

Ethyl 5’-amino-6’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5’-amino-6’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. The cyano and amino groups contribute to its reactivity and ability to form hydrogen bonds, enhancing its interaction with biological molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5’-amino-6’-cyano-1,2’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate can be compared with other spiro compounds and indole derivatives:

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 5'-amino-6'-cyano-1,2'-dimethyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate

InChI

InChI=1S/C20H17N3O4S/c1-4-26-18(24)14-10(2)28-16-15(14)27-17(22)12(9-21)20(16)11-7-5-6-8-13(11)23(3)19(20)25/h5-8H,4,22H2,1-3H3

InChI Key

IHTOBSIWBJQHML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1OC(=C(C23C4=CC=CC=C4N(C3=O)C)C#N)N)C

Origin of Product

United States

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